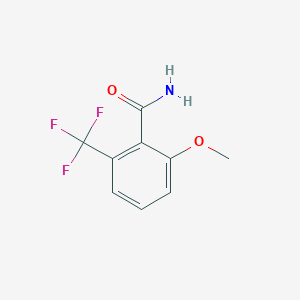

2-Methoxy-6-(trifluoromethyl)benzamide

Description

The study of specifically substituted aromatic compounds like 2-Methoxy-6-(trifluoromethyl)benzamide is a cornerstone of modern drug discovery and organic synthesis. While detailed research findings on this exact molecule are not extensively published, its structure represents a logical convergence of well-established molecular design strategies. The following sections will deconstruct the compound into its fundamental components—the benzamide (B126) scaffold, the methoxy (B1213986) substituent, and the trifluoromethyl group—to build a comprehensive picture of its scientific significance and research context.

The benzamide scaffold is a privileged structure in chemistry, recognized for its prevalence in a multitude of biologically active compounds. walshmedicalmedia.com Benzamide derivatives are known to possess a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and analgesic properties. walshmedicalmedia.comresearchgate.net This broad spectrum of activity is due in part to the amide group's ability to form stable hydrogen bonds, allowing benzamide-containing molecules to interact effectively with biological targets like enzymes and receptors. nih.gov

In addition to their therapeutic potential, benzamides are versatile building blocks in organic synthesis. researchgate.net The stability of the aromatic amide bond makes it a reliable functional group in complex molecular architectures. researchgate.net The ongoing research into benzamide chemistry reflects its importance, with numerous studies focusing on the synthesis of novel derivatives and the exploration of their structure-activity relationships (SAR) to develop new therapeutic agents. walshmedicalmedia.commdpi.com

The functional groups attached to a core scaffold are critical in fine-tuning a molecule's physicochemical and biological properties. mdpi.comnih.gov In this compound, the methoxy (-OCH3) and trifluoromethyl (-CF3) groups are deliberately chosen substituents in modern medicinal chemistry to modulate a compound's behavior. bohrium.comnih.gov

The methoxy group , while also common, offers a different set of advantages. When attached to an aromatic system, it is considered a non-lipophilic substituent, which can be beneficial in optimizing a molecule's solubility and other ADME (absorption, distribution, metabolism, and excretion) properties without increasing lipophilicity. tandfonline.comtandfonline.com The methoxy group can participate in diverse molecular interactions with protein pockets through its electronegative oxygen atom and its methyl component. tandfonline.com However, it can also introduce a metabolic liability, as it is susceptible to O-demethylation by cytochrome P450 enzymes. tandfonline.comtandfonline.com

The strategic placement of these two groups on the benzamide scaffold allows for a sophisticated modulation of the compound's properties, balancing factors like solubility, metabolic stability, and target affinity.

Table 1: Comparative Physicochemical Effects of Substituents on a Benzene (B151609) Ring

This table illustrates the distinct influence of hydrogen (as a baseline), methoxy, and trifluoromethyl substituents on the electronic properties and lipophilicity of an aromatic ring. These parameters are fundamental in predicting a molecule's behavior and are key considerations in molecular design.

em="">¹The Hansch parameter (π) quantifies the contribution of a substituent to a molecule's lipophilicity. A positive value indicates an increase in lipophilicity compared to hydrogen. ²The Hammett constant (σ) quantifies the electronic effect of a substituent on the reactivity of a benzene ring. A positive value indicates an electron-withdrawing effect.

The introduction of fluorine into organic molecules is a major strategy in medicinal chemistry, and fluorinated benzamides are a subject of considerable research attention. mdpi.commdpi.com Fluorine's high electronegativity and small atomic size can profoundly alter a compound's potency, selectivity, and metabolic profile. mdpi.com

Current research into fluorinated benzamides is multifaceted. One significant area involves synthetic chemistry, where chemists work to develop new, efficient, and selective methods for fluorination and for constructing complex fluorinated benzamide structures. nih.gov Another trajectory focuses on structural science, where techniques like X-ray crystallography are used to understand how fluorine substitution affects the solid-state packing and conformation of benzamide derivatives. mdpi.comacs.org Studies have shown that substituting hydrogen with fluorine can suppress disorder in benzamide crystals without altering the fundamental packing motif. acs.org The continued investigation into di- and tetra-fluorinated benzamides, and a noted gap in the structural data for tri-substituted analogues, indicates a dynamic and evolving field of study. mdpi.com This ongoing work aims to expand the available chemical space and provide a deeper understanding of structure-property relationships to guide future molecular design. mdpi.com

Properties

IUPAC Name |

2-methoxy-6-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO2/c1-15-6-4-2-3-5(9(10,11)12)7(6)8(13)14/h2-4H,1H3,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZFOBLLYEOLSJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1C(=O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801281679 | |

| Record name | 2-Methoxy-6-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801281679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017778-90-3 | |

| Record name | 2-Methoxy-6-(trifluoromethyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1017778-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-6-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801281679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Methoxy 6 Trifluoromethyl Benzamide and Its Analogues

De Novo Synthesis Approaches

The de novo construction of 2-Methoxy-6-(trifluoromethyl)benzamide involves the systematic assembly of the molecule from simpler, readily available starting materials. This process hinges on two primary stages: the synthesis of a suitably substituted benzoic acid precursor and the subsequent amidation to form the final benzamide (B126).

Amidation Reactions and Precursor Synthesis

The final and crucial step in forming the benzamide is the amidation reaction. This typically involves the coupling of an activated carboxylic acid derivative with an amine source, most commonly ammonia (B1221849) for a primary benzamide. The primary precursor for this reaction is 2-Methoxy-6-(trifluoromethyl)benzoic acid.

The synthesis of this benzoic acid precursor is a significant challenge in itself. A common approach begins with a more basic substituted benzene (B151609). For instance, a plausible route could start from 2-methyl-6-nitrobenzoic acid. This starting material can undergo a series of transformations including reduction of the nitro group to an amine, diazotization of the amine followed by hydrolysis to a hydroxyl group, and subsequent methylation to introduce the methoxy (B1213986) group.

Once the 2-Methoxy-6-(trifluoromethyl)benzoic acid is obtained, it can be converted to the benzamide through several established methods:

Acyl Chloride Formation: The carboxylic acid can be activated by converting it to the more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This acyl chloride then readily reacts with ammonia or ammonium hydroxide (B78521) to yield the desired benzamide.

Direct Amidation with Coupling Reagents: A wide array of coupling reagents can facilitate the direct formation of the amide bond from the carboxylic acid and an amine. These reagents, such as carbodiimides (e.g., EDC) or phosphonium salts (e.g., PyBOP), activate the carboxylic acid in situ.

Boric Acid Catalysis: The direct condensation of benzoic acids with amines can be achieved under milder, solvent-free conditions using boric acid as a catalyst researchgate.netyoutube.com. This method offers a greener alternative to traditional amidation protocols.

Table 1: Comparison of Common Amidation Methods

| Method | Activating Agent/Catalyst | Key Features |

| Acyl Chloride Route | Thionyl chloride (SOCl₂), Oxalyl chloride | High reactivity; may require harsh conditions. |

| Coupling Reagents | EDC, PyBOP, HATU | Mild conditions; generates stoichiometric waste. |

| Catalytic Amidation | Boric Acid, Titanium (IV) Fluoride rsc.org | Atom economical; often requires heat. |

Introduction of Methoxy and Trifluoromethyl Moieties

The precise placement of the methoxy and trifluoromethyl groups at the 2- and 6-positions is a key challenge in the synthesis of the precursor acid. The trifluoromethyl group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution, while the methoxy group is an activating, ortho-, para- directing group.

Directed ortho-Metalation (DoM): A powerful strategy for achieving the desired 1,2,3-trisubstitution pattern is Directed ortho-Metalation (DoM) wikipedia.org. In this approach, a directing metalation group (DMG) on the aromatic ring directs a strong base, typically an organolithium reagent like n-butyllithium, to deprotonate the adjacent ortho position. The resulting aryllithium species can then be quenched with an electrophile.

A potential synthetic sequence using DoM could be:

Start with a benzamide already possessing a methoxy group, for example, 2-methoxybenzamide. The amide and methoxy groups can both act as DMGs.

Perform a directed ortho-lithiation. The regioselectivity would need to be carefully controlled to favor lithiation at the 6-position.

Quench the resulting aryllithium intermediate with an electrophilic trifluoromethylating agent (e.g., a source of "CF₃⁺") to install the trifluoromethyl group at the desired position.

Synthesis from Pre-functionalized Rings: An alternative is to start with a commercially available building block that already contains some of the required substituents. For example, synthesis could commence from 2-(trifluoromethyl)benzoic acid, which is commercially available sigmaaldrich.com. The challenge then becomes the regioselective introduction of the methoxy group at the 6-position, which is sterically hindered and electronically disfavored. This might require multi-step sequences involving blocking groups or other advanced synthetic maneuvers.

Multi-Step Convergent and Divergent Synthetic Pathways

For creating libraries of analogues of this compound, both convergent and divergent synthetic strategies can be employed.

Convergent Synthesis: This approach involves preparing key fragments of the molecule separately and then combining them in the final stages. For example, a variety of substituted benzoic acids could be synthesized in parallel. Simultaneously, a range of amine analogues could be prepared. These two sets of building blocks can then be coupled in various combinations to rapidly generate a library of diverse benzamide analogues.

Divergent Synthesis: In a divergent approach, a common intermediate is synthesized and then subjected to a variety of different reactions to produce a range of final products. For instance, a key intermediate like 2-hydroxy-6-(trifluoromethyl)benzoic acid methyl ester could be synthesized. From this single intermediate, one branch of the synthesis could involve methylation of the hydroxyl group to give the methoxy analogue, while other branches could introduce different alkyl or aryl groups at this position, leading to a family of related compounds.

Advanced Catalytic Methods in Benzamide Synthesis

While traditional amidation methods are robust, they often require harsh conditions or generate significant amounts of stoichiometric waste. Modern research has focused on developing catalytic methods that are more efficient and environmentally benign.

Iridium-Catalyzed C-H Amidation: Recent advances have shown that iridium catalysts can facilitate the direct C-H amidation of benzoic acids with high efficiency and regioselectivity nih.govnih.gov. The carboxylic acid group acts as a directing group, guiding the amidation to the ortho position. This method could potentially be used to directly aminate a pre-formed 2-methoxy-6-(trifluoromethyl)benzoic acid, or to introduce an amino group at a specific position on a simpler benzoic acid precursor.

Boron-Based Catalysis: Boronic acids and borate esters have emerged as effective catalysts for the direct amidation of carboxylic acids and amines acs.orgchemrxiv.org. These reactions often proceed under relatively mild conditions and can be performed on a large scale. The catalytic activity can be tuned by modifying the substituents on the boron catalyst.

Enzymatic Catalysis: Lipases, a class of enzymes, have been shown to catalyze the selective amidation of amino alcohols nih.gov. While not directly applicable to the synthesis of the primary benzamide from ammonia, this highlights the potential for biocatalysis in forming amide bonds with high chemo- and regioselectivity under very mild, environmentally friendly conditions.

Table 2: Examples of Advanced Catalytic Amidation

| Catalyst Type | Example Catalyst | Substrates | Key Advantage |

| Iridium | [IrCp*Cl₂]₂ | Benzoic acids, Sulfonyl azides | High regioselectivity for ortho C-H amidation. nih.gov |

| Boron | ortho-Iodophenylboronic acid | Carboxylic acids, Amines | Mild, room temperature conditions. acs.org |

| Titanium | Titanium (IV) Fluoride (TiF₄) | Carboxylic acids, Amines | High yields, non-chromatographic purification. rsc.org |

| Enzymatic | Novozym 435 (Lipase) | Amino alcohols, Carboxylic acids | High regioselectivity, solvent-free options. nih.gov |

Chemo- and Regioselective Transformations

Achieving the desired substitution pattern in this compound relies heavily on chemo- and regioselective reactions.

Regioselectivity in the synthesis of the aromatic core is paramount. As discussed, Directed ortho-Metalation is a premier strategy for controlling the position of substitution wikipedia.org. The choice of the directing group and the reaction conditions are critical for achieving the desired outcome. For example, in a molecule with both a methoxy and an amide group, the conditions can be tuned to direct lithiation to the position ortho to the stronger directing group.

Chemoselectivity is crucial when dealing with molecules that have multiple reactive functional groups. For instance, if a synthetic intermediate contains both a carboxylic acid and another reactive group (e.g., an ester or a halide), the amidation reaction must be selective for the carboxylic acid. The use of specific coupling reagents or catalysts can often achieve this. For example, lipase-catalyzed amidations can exhibit excellent chemoselectivity, acylating an amino group in the presence of a hydroxyl group nih.gov.

Optimization of Reaction Parameters and Scale-Up Considerations

Transitioning a synthetic route from a laboratory-scale procedure to a large-scale industrial process requires careful optimization of all reaction parameters.

Optimization of Reaction Parameters: For catalytic amidation reactions, key parameters to optimize include the choice of catalyst, catalyst loading, solvent, temperature, and dehydrating agent acs.org. For example, the efficiency of boronic acid-catalyzed amidations is highly dependent on the effective removal of water, making the choice of molecular sieves or other dehydrating methods critical acs.org. The optimal solvent can also vary depending on the specific substrates being used acs.org. Systematic screening of these parameters is essential to maximize yield, minimize reaction time, and reduce costs.

Scale-Up and Flow Chemistry: Scaling up chemical reactions presents challenges related to heat transfer, mixing, and safety labmanager.com. Traditional batch reactors can be inefficient for large-scale production. Continuous-flow chemistry has emerged as a powerful technology for the manufacturing of pharmaceuticals and fine chemicals, offering improved safety, consistency, and scalability azolifesciences.comucd.ieacs.org.

In a flow synthesis, reagents are continuously pumped through a heated tube or reactor coil. The small reactor volume allows for precise control over temperature and reaction time, and hazardous intermediates can be generated and consumed in situ, minimizing risks rsc.org. A multi-step synthesis, such as the one required for this compound, can be "telescoped" into a single continuous sequence, eliminating the need to isolate and purify intermediates at each stage rsc.orgnih.gov. This approach can significantly reduce waste, improve efficiency, and is well-suited for the large-scale production of complex molecules.

Chemical Transformations and Reactivity Profile of 2 Methoxy 6 Trifluoromethyl Benzamide

Core Benzamide (B126) Functional Group Reactivity

The benzamide functional group is the primary site for several key reactions, including hydrolysis and transformations involving the aromatic ring.

Amide Hydrolysis and Related Reactions

Amides are generally stable functional groups, and their hydrolysis to the corresponding carboxylic acid and amine requires forceful conditions, such as prolonged heating in strong aqueous acid or base. acs.org The hydrolysis of 2-Methoxy-6-(trifluoromethyl)benzamide is expected to follow these general principles, yielding 2-Methoxy-6-(trifluoromethyl)benzoic acid and ammonia (B1221849).

The reaction mechanism under acidic conditions involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by water, followed by proton transfer and elimination of ammonia, leads to the formation of the carboxylic acid. rsc.org In basic hydrolysis, the hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate that then expels the amide anion, which is subsequently protonated.

Table 1: Predicted Relative Hydrolysis Rates of Substituted Benzamides

| Compound | Substituents | Predicted Relative Rate |

|---|---|---|

| Benzamide | None | 1 |

| 4-Nitrobenzamide | Electron-withdrawing | > 1 |

| 4-Methoxybenzamide | Electron-donating | < 1 |

Nucleophilic and Electrophilic Aromatic Substitution Patterns

The aromatic ring of this compound is susceptible to both nucleophilic and electrophilic attack, with the regioselectivity being governed by the directing effects of the existing substituents.

Nucleophilic Aromatic Substitution (SNAr):

Nucleophilic aromatic substitution is generally favored by the presence of strong electron-withdrawing groups that can stabilize the negatively charged Meisenheimer intermediate. The trifluoromethyl group at the 6-position strongly deactivates the ring towards electrophilic attack and, in principle, could facilitate nucleophilic aromatic substitution if a suitable leaving group were present on the ring. However, in the absence of a leaving group, direct SNAr on the benzene (B151609) ring is unlikely.

Electrophilic Aromatic Substitution (EAS):

Electrophilic aromatic substitution is a hallmark reaction of benzene and its derivatives. The outcome of such reactions on this compound is determined by the combined directing effects of the methoxy (B1213986), trifluoromethyl, and amide groups.

Methoxy Group (-OCH3): This is a strong activating group and an ortho, para-director due to its ability to donate electron density to the ring via resonance. youtube.com

Trifluoromethyl Group (-CF3): This is a strong deactivating group and a meta-director due to its powerful electron-withdrawing inductive effect. vaia.com

Amide Group (-CONH2): The amide group is a deactivating group and a meta-director.

The positions on the aromatic ring are influenced as follows:

Position 3: para to the methoxy group and ortho to the amide group.

Position 4: meta to both the methoxy and amide groups, and ortho to the trifluoromethyl group.

Position 5: ortho to the methoxy group and meta to the trifluoromethyl group.

Considering these directing effects, electrophilic substitution is most likely to occur at the positions activated by the methoxy group and not strongly deactivated by the trifluoromethyl and amide groups. The para position to the methoxy group (position 3) would be sterically hindered by the adjacent amide group. Therefore, substitution at the ortho position to the methoxy group (position 5) is predicted to be the most favored outcome. The strong deactivating nature of the trifluoromethyl and amide groups will likely necessitate harsh reaction conditions for electrophilic substitution to occur. acs.org

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position | Influence of -OCH3 | Influence of -CF3 | Influence of -CONH2 | Predicted Outcome |

|---|---|---|---|---|

| 3 | para (activating) | ortho (deactivating) | ortho (deactivating) | Minor/No product (steric hindrance) |

| 4 | meta (neutral) | ortho (deactivating) | meta (directing) | Minor/No product |

Reactivity Governed by Trifluoromethyl and Methoxy Groups

The trifluoromethyl and methoxy groups themselves can participate in or influence specific chemical transformations. The strong electron-withdrawing nature of the trifluoromethyl group enhances the acidity of any C-H bonds on adjacent carbons, though direct reactions involving the C-F bonds are generally difficult.

The methoxy group, being an electron-donating group, can be susceptible to ether cleavage under strong acidic conditions (e.g., with HBr or HI) to yield the corresponding phenol.

Derivatization Strategies for Structure-Activity Relationship Studies

In the context of drug discovery, the systematic modification of a lead compound is essential for establishing structure-activity relationships (SAR). For this compound, several derivatization strategies can be envisioned:

Amide Nitrogen Substitution: The primary amide can be converted to secondary or tertiary amides by N-alkylation or N-arylation. This allows for the exploration of the role of hydrogen bonding and steric bulk at this position.

Aromatic Ring Substitution: As discussed in the electrophilic aromatic substitution section, functional groups can be introduced onto the aromatic ring, primarily at the 5-position. This allows for probing the effects of electronic and steric changes on the ring.

Modification of the Methoxy Group: The methoxy group can be demethylated to a hydroxyl group, which can then be further functionalized to form ethers or esters with varying chain lengths and properties.

Bioisosteric Replacement: The trifluoromethyl group can be replaced with other electron-withdrawing groups like a cyano (-CN) or a nitro (-NO2) group to assess the importance of its specific electronic and lipophilic properties. mdpi.com

These derivatization strategies are crucial for optimizing the biological activity and pharmacokinetic properties of benzamide-based compounds. researchgate.net

Exploration of Novel Reaction Pathways

The unique substitution pattern of this compound opens up possibilities for novel reaction pathways. For instance, ortho-substituted benzamides are known to undergo cyclization reactions to form various heterocyclic systems. acs.orgnih.govnih.govresearchgate.netrsc.org The presence of the methoxy and trifluoromethyl groups could influence the feasibility and outcome of such cyclizations.

Palladium-catalyzed cross-coupling reactions are a powerful tool for C-C and C-N bond formation. nih.govnih.govrsc.orgbeilstein-journals.org If a halogen were introduced onto the aromatic ring of this compound, it could serve as a handle for a variety of cross-coupling reactions, leading to a diverse range of derivatives.

Computational and Theoretical Chemistry Studies on 2 Methoxy 6 Trifluoromethyl Benzamide

Electronic Structure and Molecular Orbital Analysis

Detailed electronic structure and molecular orbital analyses specifically for 2-Methoxy-6-(trifluoromethyl)benzamide have not been extensively published. The following sections describe the theoretical approaches that would be used for such an analysis.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a molecule like this compound, DFT calculations would typically be employed to optimize the molecular geometry and predict various electronic properties. For instance, DFT has been used to study other benzamide (B126) derivatives, revealing insights into their molecular geometries and interaction energies. nih.gov In a typical study, calculations might be performed using a basis set like 6-311+G(d,p) to obtain accurate results for vibrational frequencies and geometric parameters. researchgate.net While specific data tables for this compound are not available, a hypothetical DFT analysis would likely generate the data presented in Table 1.

Table 1: Hypothetical DFT-Calculated Properties for this compound

| Property | Hypothetical Value | Unit |

|---|---|---|

| Total Energy | Value | Hartrees |

| Dipole Moment | Value | Debye |

| HOMO Energy | Value | eV |

| LUMO Energy | Value | eV |

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. For related compounds, FMO analysis has been used to understand molecular reactivity descriptors. nih.gov A theoretical FMO analysis of this compound would map the electron density distribution of these orbitals, indicating likely sites for electrophilic and nucleophilic attack.

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and interactions between molecules are key to understanding the properties of a compound. While specific studies on this compound are scarce, the methodologies described below are standard for such analyses.

Hydrogen Bonding Networks

The benzamide moiety contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). This allows for the formation of intermolecular hydrogen bonds, which can significantly influence the crystal packing and physical properties of the compound. In the solid state, it is expected that this compound molecules would form hydrogen-bonded chains or dimers. nih.gov The methoxy (B1213986) group could also participate in weaker C-H···O interactions.

Hirshfeld Surface Analysis and Crystal Packing

Table 2: Hypothetical Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Contact Type | Hypothetical Percentage Contribution |

|---|---|

| H···H | > 40% |

| O···H / H···O | > 20% |

| C···H / H···C | > 10% |

| F···H / H···F | > 5% |

Reaction Mechanism Modeling and Transition State Characterization

Computational modeling is a vital tool for elucidating reaction mechanisms by identifying intermediates and calculating the energy barriers of transition states. For a compound like this compound, which is often an intermediate in multi-step syntheses, such studies could optimize reaction conditions and predict potential byproducts. DFT calculations are commonly used to model reaction pathways and characterize the geometry and energy of transition states. rsc.org While no specific reaction mechanism studies involving this compound as a reactant are publicly available, this approach would be instrumental in understanding its reactivity in synthetic transformations.

Prediction of Spectroscopic Parameters

The prediction of spectroscopic parameters for this compound relies heavily on quantum chemical calculations, most notably Density Functional Theory (DFT). This approach allows for the calculation of the molecule's optimized geometry and electronic structure, which are prerequisites for simulating its spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical calculations of NMR spectra are performed to predict the chemical shifts of magnetically active nuclei, such as ¹H and ¹³C. The Gauge-Independent Atomic Orbital (GIAO) method is a commonly employed technique within the DFT framework for this purpose. By calculating the isotropic magnetic shielding tensors for each atom in the optimized structure of this compound, their chemical shifts can be predicted relative to a standard reference compound like tetramethylsilane (B1202638) (TMS).

These predicted chemical shifts are invaluable for assigning the signals in experimentally obtained NMR spectra. The calculations can help to resolve ambiguities, especially in complex molecules where signals may overlap. The predicted values are sensitive to the chosen computational method, including the functional and basis set, and are often presented alongside experimental data for comparison and validation of the computational model.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: The following data is illustrative and based on general principles of computational chemistry, as specific research findings for this exact compound were not available.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 7.2 - 7.6 | 125 - 135 |

| Methoxy (-OCH₃) | 3.8 - 4.0 | 55 - 60 |

| Amide (-NH₂) | 5.5 - 6.5 | - |

| Carbonyl (C=O) | - | 165 - 170 |

| C-CF₃ | - | 120 - 130 (q) |

Vibrational Spectroscopy (IR and Raman)

Computational methods are also used to predict the vibrational frequencies of this compound, which correspond to the peaks observed in its infrared (IR) and Raman spectra. Following the optimization of the molecule's geometry to a stable energy minimum, a frequency calculation is performed. This analysis yields a set of vibrational modes, each with a specific frequency and intensity.

The calculated frequencies are typically harmonic and may be scaled by an empirical factor to better match the anharmonicity of real molecular vibrations observed experimentally. The predicted IR and Raman intensities help in distinguishing between different vibrational modes. For instance, strong IR absorption is associated with vibrations that cause a significant change in the molecule's dipole moment, while strong Raman scattering is linked to vibrations that alter its polarizability. These theoretical spectra are instrumental in assigning the various stretching, bending, and torsional modes within the molecule.

Table 2: Selected Predicted Vibrational Frequencies for this compound (Note: The following data is illustrative and based on general principles of computational chemistry, as specific research findings for this exact compound were not available.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted IR Intensity | Predicted Raman Activity |

|---|---|---|---|

| N-H Stretch | 3300 - 3500 | High | Moderate |

| C-H Aromatic Stretch | 3000 - 3100 | Moderate | High |

| C-H Methoxy Stretch | 2850 - 2950 | Moderate | Moderate |

| C=O Stretch | 1650 - 1680 | Very High | Low |

| C-F Stretch | 1100 - 1300 | Very High | Moderate |

Electronic Spectroscopy (UV-Vis)

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational tool for predicting the electronic absorption spectra (UV-Vis) of molecules like this compound. This method calculates the energies of electronic transitions from the ground state to various excited states.

The output of a TD-DFT calculation includes the excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths, which are related to the intensity of the absorption bands. By simulating the electronic transitions, researchers can understand the nature of the molecular orbitals involved, such as π → π* or n → π* transitions, which are characteristic of the chromophores within the molecule. These predictions are vital for interpreting experimental UV-Vis spectra and for understanding the photophysical properties of the compound.

Table 3: Predicted Electronic Transitions for this compound (Note: The following data is illustrative and based on general principles of computational chemistry, as specific research findings for this exact compound were not available.)

| Transition | Predicted λmax (nm) | Oscillator Strength (f) |

|---|---|---|

| S₀ → S₁ | ~280 - 300 | Moderate |

Advanced Analytical Techniques for Characterization of 2 Methoxy 6 Trifluoromethyl Benzamide and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful technique for the structural characterization of 2-Methoxy-6-(trifluoromethyl)benzamide in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity of atoms and their spatial relationships. For fluorinated compounds, multinuclear NMR experiments involving ¹H, ¹³C, and ¹⁹F nuclei are essential for an unambiguous assignment of the structure.

A combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy provides a complete picture of the molecule's carbon-hydrogen framework and the influential trifluoromethyl group.

¹H NMR: The proton NMR spectrum of this compound would display characteristic signals for the aromatic protons, the methoxy (B1213986) group protons, and the amide protons. The aromatic protons typically appear as a complex multiplet system due to spin-spin coupling. The chemical shift of the methoxy group protons is expected to be around 3.9-4.0 ppm as a sharp singlet. The amide protons (-CONH₂) would appear as two broad signals, often in the range of 7.5-8.5 ppm, due to restricted rotation around the C-N bond. For derivatives like N-substituted benzamides, the patterns will vary accordingly. For instance, in N-(2-cyanophenyl)-2-(trifluoromethyl)benzamide, the aromatic protons resonate between 7.26 and 8.54 ppm. nih.gov

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon of the amide group is typically observed downfield, around 165-170 ppm. The aromatic carbons show signals in the range of 110-160 ppm, with their exact shifts influenced by the methoxy and trifluoromethyl substituents. The carbon of the trifluoromethyl group appears as a quartet due to coupling with the three fluorine atoms (¹JCF). For example, in related trifluoromethyl-substituted benzenes, the CF₃ carbon signal can be found at approximately 123.2 ppm with a large coupling constant (J ≈ 272 Hz). rsc.org The methoxy carbon gives a signal around 56 ppm.

¹⁹F NMR: As fluorine has a spin of ½ and a high natural abundance, ¹⁹F NMR is a highly sensitive and informative technique for characterizing fluorinated compounds like this compound. The spectrum typically shows a singlet for the -CF₃ group, as there are no other fluorine atoms to couple with. The chemical shift is sensitive to the electronic environment. nih.gov For trifluoromethyl groups attached to a benzene (B151609) ring, the signal commonly appears between -60 and -65 ppm relative to a standard like CFCl₃. rsc.org This technique is also invaluable for quantifying the yield of reactions involving fluorinated compounds. rsc.org

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling Constants (J, Hz) |

|---|---|---|---|

| ¹H | Aromatic (Ar-H) | ~7.0 - 7.8 | Multiplet (m) |

| Amide (NH₂) | ~7.5 - 8.5 | Two Broad Singlets (br s) | |

| Methoxy (OCH₃) | ~3.9 - 4.0 | Singlet (s) | |

| ¹³C | Carbonyl (C=O) | ~165 - 170 | Singlet (s) |

| Aromatic (Ar-C) | ~110 - 160 | Singlets and Quartets (due to C-F coupling) | |

| Trifluoromethyl (CF₃) | ~122 - 125 | Quartet (q), ¹JCF ≈ 270-275 Hz | |

| Methoxy (OCH₃) | ~56 | Singlet (s) | |

| ¹⁹F | Trifluoromethyl (CF₃) | ~ -62 to -64 | Singlet (s) |

Two-dimensional (2D) NMR experiments are crucial for making unambiguous assignments of ¹H and ¹³C signals, especially for complex derivatives.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity of protons within the aromatic ring system.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

HOESY (Heteronuclear Overhauser Effect Spectroscopy): For fluorinated molecules, the ¹H-¹⁹F HOESY experiment is particularly powerful. It detects through-space correlations between fluorine and proton nuclei. nih.govacs.org This can confirm the ortho-positioning of the methoxy and trifluoromethyl groups by showing a spatial proximity between the methoxy protons and the fluorine atoms of the CF₃ group. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential technique for unequivocally confirming the elemental composition of this compound and its derivatives. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of ions with very high precision (typically to four or five decimal places). This accuracy allows for the calculation of a unique molecular formula.

Techniques such as Electrospray Ionization (ESI) or Electron Ionization (EI) are commonly used. rsc.orgniscpr.res.in The experimentally measured mass is compared to the theoretically calculated mass for the proposed formula. A close match, typically within a few parts per million (ppm), provides strong evidence for the correct molecular formula. For example, a related compound, C₇H₆NOF₃, had a calculated HRMS-EI value of 177.0401, while the found value was 177.0403, confirming its composition. rsc.org

| Ion Type | Calculated Mass (m/z) | Observed Mass (m/z) | Difference (ppm) |

|---|---|---|---|

| [M+H]⁺ | 220.0580 | 220.0578 | -0.9 |

| [M+Na]⁺ | 242.0399 | 242.0401 | +0.8 |

*Note: Observed mass and difference values are representative examples.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are fundamental for separating this compound from reaction byproducts and starting materials, as well as for assessing its purity.

HPLC is the primary method for determining the purity of non-volatile solid compounds like benzamides. A solution of the compound is injected into a column packed with a stationary phase (commonly C18 silica), and a liquid mobile phase is pumped through. epa.gov Compounds separate based on their differential partitioning between the two phases.

Purity is assessed by monitoring the eluent with a detector, typically UV-Vis. A pure compound should ideally show a single sharp peak. The percentage purity is calculated by integrating the area of the main peak relative to the total area of all peaks in the chromatogram. HPLC-MS, a hyphenated technique, can provide mass information for each separated peak, aiding in the identification of impurities.

| Parameter | Condition |

|---|---|

| Column | Reverse-phase C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water (often with 0.1% formic acid or TFA) |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 254 nm |

| Injection Volume | 10-20 µL |

While benzamides themselves are generally not volatile enough for direct GC analysis, GC-MS is a powerful tool for analyzing more volatile precursors or derivatives. For instance, if the amide is hydrolyzed back to the corresponding benzoic acid and then esterified (e.g., to a methyl ester), the resulting volatile derivative can be readily analyzed by GC-MS. mdpi.com

In GC-MS, the sample is vaporized and separated in a long capillary column before being detected by a mass spectrometer. nih.gov The retention time provides one level of identification, while the mass spectrum gives a molecular fingerprint, allowing for confident identification of components by comparison to spectral libraries. This method is particularly useful for identifying volatile impurities or side products in the synthesis of the target compound. rsc.org The technique often requires a derivatization step, such as trimethylsilylation, to increase the volatility and thermal stability of analytes. mdpi.com

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination

Single Crystal X-ray Diffraction (SC-XRD) stands as the most definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. This powerful analytical technique provides unambiguous proof of molecular structure, including bond lengths, bond angles, and torsional angles, as well as insights into the packing of molecules within a crystal lattice and the nature of intermolecular interactions.

For the specific compound, this compound, a search of publicly accessible crystallographic databases, including the Cambridge Structural Database (CSD), reveals that no single-crystal X-ray diffraction data has been reported to date. Therefore, a detailed analysis of its crystal structure, molecular conformation, and intermolecular interactions based on experimental SC-XRD data is not possible at this time.

However, were a suitable single crystal of this compound to be grown and analyzed, the SC-XRD experiment would yield a wealth of structural information. The process involves irradiating a single crystal with a focused beam of X-rays and observing the resulting diffraction pattern. The positions and intensities of the diffracted beams are directly related to the arrangement of electrons, and thus atoms, within the crystal.

Hypothetical Research Findings from SC-XRD Analysis

If a crystal structure were determined, the following key parameters would be elucidated and typically presented in a crystallographic data table:

Intermolecular Interactions: SC-XRD is unparalleled in its ability to identify and characterize non-covalent interactions that govern the crystal packing. For this compound, one would expect to observe hydrogen bonding involving the amide group's N-H and C=O functionalities. These could form dimers or more extended networks, significantly influencing the crystal's stability and physical properties. Additionally, other weaker interactions, such as C-H···O, C-H···F, or π-π stacking between aromatic rings, could be identified and their geometries precisely measured.

Crystallographic Parameters: The experiment would determine the fundamental properties of the crystal lattice, which would be presented in a standardized format.

A hypothetical data table summarizing such potential findings is presented below to illustrate the type of information that would be obtained.

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Chemical Formula | C₉H₈F₃NO₂ |

| Formula Weight | 219.16 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 11.789 |

| α (°) | 90 |

| β (°) | 105.34 |

| γ (°) | 90 |

| Volume (ų) | 973.5 |

| Z (molecules/unit cell) | 4 |

| Density (calculated) | 1.495 g/cm³ |

Mechanistic and Biological Activity Investigations of 2 Methoxy 6 Trifluoromethyl Benzamide in Vitro Focus

In Vitro Biological Screening Methodologies

To determine the biological profile of 2-Methoxy-6-(trifluoromethyl)benzamide, a tiered screening approach is typically employed. This process begins with broad-based assays to identify any potential biological activity, followed by more specific assays to elucidate the mechanism of action and identify molecular targets.

Enzyme Assays and Inhibition Kinetics

Should initial screenings suggest that this compound may act as an enzyme inhibitor, a panel of specific enzyme assays would be conducted. These assays would involve incubating the compound with purified enzymes and their respective substrates. The rate of product formation is measured, often using spectrophotometric or fluorometric methods, to determine the extent of inhibition.

If significant inhibition is observed, further studies would be undertaken to determine the kinetics of inhibition (e.g., competitive, non-competitive, or uncompetitive) and to calculate the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the compound required to inhibit 50% of the enzyme's activity.

Receptor Binding Profiling

To assess the potential interaction of this compound with cellular receptors, receptor binding assays are a critical tool. In these assays, the compound is tested for its ability to displace a known radiolabeled or fluorescently labeled ligand from a specific receptor. This is typically performed using cell membrane preparations that are rich in the receptor of interest. A reduction in the bound radioactivity or fluorescence in the presence of the test compound indicates binding to the receptor. The binding affinity is quantified by determining the inhibition constant (Kᵢ).

Cell-Based Functional Assays

Cell-based assays are essential for understanding the functional consequences of a compound's interaction with a cellular target in a more physiologically relevant context. These assays can measure a wide range of cellular responses, including changes in second messenger levels (e.g., cAMP, calcium), gene expression, cell proliferation, cytotoxicity, and apoptosis. For example, if receptor binding assays indicate an interaction with a G-protein coupled receptor (GPCR), functional assays would be used to determine whether the compound acts as an agonist, antagonist, or inverse agonist.

Elucidation of Molecular Targets and Pathways

Identifying the specific molecular targets of this compound is a key objective. Based on the structure of the compound, which contains a benzamide (B126) scaffold, potential targets could include a wide range of enzymes and receptors. Benzamide-containing molecules have been shown to interact with targets such as histone deacetylases (HDACs), poly(ADP-ribose) polymerase (PARP) enzymes, and dopamine (B1211576) receptors.

Techniques such as affinity chromatography, where the compound is immobilized on a solid support to "pull down" its binding partners from cell lysates, can be employed. The identified proteins are then analyzed using mass spectrometry. Additionally, computational approaches like molecular docking can be used to predict the binding of this compound to the three-dimensional structures of known protein targets.

Structure-Activity Relationship (SAR) Derivation for Biological Effects

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for any potential optimization efforts. This involves synthesizing and testing a series of analogs with systematic modifications to the core structure.

Impact of Trifluoromethyl Group on Lipophilicity and Binding Affinity

The trifluoromethyl (-CF₃) group is a common substituent in medicinal chemistry due to its unique electronic and steric properties. Its high electronegativity can significantly alter the acidity or basicity of nearby functional groups, potentially influencing interactions with biological targets.

| Compound | LogP (Predicted) | Polar Surface Area (Ų) |

| This compound | 2.5 | 58.5 |

| 2-Methoxybenzamide (non-trifluoromethylated) | 1.5 | 58.5 |

Note: The LogP values are illustrative and represent the type of data that would be generated in a comparative study.

Role of Methoxy (B1213986) Substitution in Ligand-Target Interactions

Information regarding the specific role of the methoxy group in the ligand-target interactions of this compound is not available. General principles of medicinal chemistry suggest that a methoxy group can influence ligand binding through various mechanisms, including acting as a hydrogen bond acceptor or by sterically influencing the conformation of the molecule to fit a binding pocket. However, without experimental data such as X-ray crystallography or computational modeling specific to this compound, any discussion would be purely speculative.

Comparative Biological Activity with Related Benzamide Analogues

A comparative analysis of the biological activity of this compound with its related benzamide analogues is not possible due to the absence of in vitro activity data for the parent compound. Structure-activity relationship (SAR) studies, which are crucial for such comparisons, have not been published for this specific chemical entity. Therefore, no data tables or detailed research findings on its comparative efficacy against any biological target can be provided.

Applications in Chemical Biology and Advanced Medicinal Chemistry Research

Development of Chemical Probes for Biological Systems

Chemical probes are small molecules designed to selectively interact with a specific protein target, enabling the study of its biological function in complex systems. nih.gov The development of such probes is crucial for target identification and validation in the early stages of drug discovery. rjeid.com The 2-Methoxy-6-(trifluoromethyl)benzamide structure is a promising starting point for creating such tools.

The benzamide (B126) scaffold itself has been successfully functionalized to create probes for various biological applications. For instance, a radiolabeled methoxy-benzamide derivative, 4-¹¹C-Methoxy N-(2-diethylaminoethyl) benzamide, was developed as a positron emission tomography (PET) imaging probe to selectively target and visualize melanoma. nih.gov This demonstrates the utility of the methoxy-benzamide core in generating probes for in vivo imaging.

By incorporating additional functionalities, such as photo-activatable cross-linkers, biotin (B1667282) tags for affinity purification, or fluorescent reporters, the this compound molecule can be converted into a versatile chemical probe. The specific substitution pattern—an electron-donating methoxy (B1213986) group and an electron-withdrawing trifluoromethyl group—can drive selective binding to a target protein. Once this interaction is established, the probe can be used to:

Identify protein targets: By pulling down the target protein from cell lysates for identification via mass spectrometry.

Visualize target localization: By using fluorescently tagged versions in cellular imaging studies.

Quantify target engagement: By developing probes that signal when bound to their intended target.

The unique electronic and steric properties conferred by the methoxy and trifluoromethyl groups make this scaffold a valuable candidate for developing highly selective probes to investigate previously uncharacterized biological pathways.

Scaffold for Novel Ligand Design

A molecular scaffold serves as the foundational structure upon which new ligands are designed and synthesized. The this compound structure offers a rigid and synthetically tractable scaffold for developing new bioactive molecules. The substituents on the aromatic ring play a critical role in dictating the molecule's conformation and potential interactions with a biological target.

The ortho-methoxy group is particularly significant. Research on other substituted benzamides has shown that an ortho-methoxy group can form an intramolecular hydrogen bond with the hydrogen of the amide (N-H) group. researchgate.net This interaction helps to lock the conformation of the molecule, reducing its flexibility and pre-organizing it for binding to a specific target. This conformational rigidity can lead to higher binding affinity and selectivity. researchgate.netnih.gov

Furthermore, the trifluoromethyl group provides a site for potent interactions while simultaneously enhancing metabolic stability. The combination of these features makes the this compound scaffold an attractive starting point for optimization in medicinal chemistry. Researchers can use this core structure to build out new derivatives, exploring different substituents on the amide nitrogen or elsewhere on the aromatic ring to fine-tune binding affinity and selectivity for a wide range of protein targets, including enzymes, receptors, and ion channels.

Integration into Fragment-Based Drug Discovery (FBDD) Approaches

Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds by screening libraries of small, low-molecular-weight molecules, or "fragments." nih.gov These fragments typically bind to targets with low affinity, but they do so very efficiently, providing high-quality starting points for chemical optimization. nih.gov

With a molecular weight well within the typical range for fragments (<300 Da), this compound is an ideal candidate for inclusion in FBDD libraries. The key attributes of this compound as a potential fragment include:

Sufficient Complexity: It possesses a defined three-dimensional shape and a distribution of functional groups (hydrogen bond donor/acceptor, aromatic ring, lipophilic group) that can engage in specific interactions with a protein binding pocket.

Vectors for Growth: The amide nitrogen provides a clear, synthetically accessible point for "fragment growing," where chemists can add larger chemical groups to explore the surrounding binding site and increase potency.

Favorable Physicochemical Properties: The trifluoromethyl group enhances properties like solubility and membrane permeability, which are important considerations in FBDD.

Screening this fragment against a protein target could reveal a binding "hotspot." If a hit is identified, structural biology techniques like X-ray crystallography can determine its binding mode, providing a roadmap for elaborating the fragment into a more potent, drug-like lead compound. cam.ac.uk

Contribution to Understanding Fluorine in Bioactive Molecules

The incorporation of fluorine, particularly in the form of a trifluoromethyl (-CF₃) group, is a widely used strategy in modern medicinal chemistry to enhance the drug-like properties of a molecule. researchgate.net The this compound structure serves as an excellent model for studying and exploiting the effects of this unique functional group.

The trifluoromethyl group significantly impacts a molecule's properties in several ways compared to a non-fluorinated analog like a methyl (-CH₃) group:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group resistant to metabolic breakdown by enzymes like cytochrome P450. Placing it at the 6-position can shield the adjacent methoxy group or the aromatic ring from oxidative metabolism, thereby increasing the molecule's half-life. researchgate.net

Lipophilicity: The -CF₃ group is highly lipophilic, which can enhance a molecule's ability to cross cell membranes and the blood-brain barrier. This property is crucial for drugs targeting intracellular proteins or the central nervous system. nih.gov

Binding Affinity: As a strong electron-withdrawing group, the -CF₃ group alters the electronic profile of the aromatic ring, which can influence binding interactions. It can participate in favorable multipolar interactions with carbonyl groups in a protein's binding site and can also engage in hydrophobic interactions. nih.gov

The study of molecules like this compound allows researchers to quantify these effects and develop a deeper understanding of how to strategically use fluorine to design safer and more effective therapeutic agents.

Interactive Data Table: Comparison of Physicochemical Properties

| Property | Methyl Group (-CH₃) | Trifluoromethyl Group (-CF₃) | Impact on this compound |

| Van der Waals Radius | ~2.0 Å | ~2.7 Å | Increases steric bulk, potentially improving binding selectivity. |

| Electronegativity | Moderately electron-donating | Strongly electron-withdrawing | Modulates the acidity of the amide N-H and the electronic nature of the aromatic ring. |

| Lipophilicity (Hansch π value) | +0.56 | +0.88 | Enhances membrane permeability and potential for blood-brain barrier penetration. nih.gov |

| Metabolic Stability | Susceptible to oxidation | Highly resistant to oxidation | Blocks a potential site of metabolism, increasing the compound's biological half-life. researchgate.net |

Future Perspectives and Emerging Avenues in Research on 2 Methoxy 6 Trifluoromethyl Benzamide

Integration of Artificial Intelligence and Machine Learning in Design and Prediction

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and prediction of novel analogs of 2-Methoxy-6-(trifluoromethyl)benzamide. These computational tools can analyze vast datasets to identify subtle structure-activity relationships (SAR) that may not be apparent through traditional analysis. Machine learning models, for instance, can be trained on existing data from similar benzamide (B126) derivatives to predict the biological activity, pharmacokinetic properties, and potential off-target effects of newly designed analogs with greater accuracy and speed. ucla.edursc.org This predictive power can significantly reduce the number of compounds that need to be synthesized and tested, thereby accelerating the drug discovery pipeline.

Furthermore, generative AI models can propose entirely new molecular structures based on desired properties, potentially leading to the discovery of this compound derivatives with enhanced potency and selectivity. By integrating 3D ligand information and pharmacophore models, these computational approaches can guide the optimization of lead compounds, ensuring that newly designed molecules have a higher probability of success in preclinical and clinical development. frontiersin.org

Table 1: Potential Applications of AI/ML in the Study of this compound

| AI/ML Application | Description | Potential Impact |

| Predictive Modeling (QSAR) | Quantitative Structure-Activity Relationship models to predict biological activity based on chemical structure. | Faster identification of potent analogs. |

| ADMET Prediction | Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles. | Early deselection of candidates with poor pharmacokinetic properties. |

| De Novo Design | Generative models to design novel molecular structures with desired properties. | Discovery of novel chemical scaffolds with improved efficacy. |

| Reaction Optimization | Machine learning algorithms to identify optimal conditions for the synthesis of complex analogs. ucla.edu | More efficient and cost-effective synthesis of new compounds. |

Exploration of Novel Bioconjugation Strategies

To better understand the mechanism of action and to develop targeted delivery systems for this compound, the exploration of novel bioconjugation strategies is a promising avenue. These strategies involve chemically linking the benzamide to other molecules, such as fluorescent dyes, affinity tags, or larger biomolecules like peptides and antibodies.

One such powerful technique is "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govspringernature.combachem.comnih.gov By introducing a clickable handle (an azide (B81097) or alkyne group) onto the this compound scaffold, researchers can readily conjugate it to a wide range of molecular partners under mild, bioorthogonal conditions. This would enable the creation of probes for imaging the compound's distribution in cells and tissues, or for isolating its protein targets.

Another innovative approach is photoaffinity labeling. nii.ac.jpnih.govnih.govrsc.org This involves incorporating a photoreactive group, such as a diazirine, into the structure of this compound. Upon photoactivation, this group forms a covalent bond with nearby interacting proteins, allowing for their identification and characterization. The trifluoromethylphenyl diazirine moiety, in particular, is a favored photophore due to its chemical stability and small size. nih.gov

Advanced Reaction Development for Complex Analogues

The synthesis of complex analogues of this compound is crucial for exploring a wider chemical space and fine-tuning its biological activity. Future research will likely focus on developing more efficient and versatile synthetic methodologies to introduce a variety of functional groups at different positions of the benzamide scaffold.

Recent advancements in synthetic organic chemistry, such as novel cross-coupling reactions and late-stage functionalization techniques, can be leveraged to create a diverse library of derivatives. For instance, methods for the direct C-H functionalization of the benzene (B151609) ring could allow for the introduction of substituents with high regioselectivity, avoiding lengthy and often low-yielding synthetic sequences. Moreover, the development of robust methods for the synthesis of polysubstituted benzamides will be instrumental in generating analogues with tailored properties. researchgate.netnih.gov

A key area of focus will be the modification of the methoxy (B1213986) and trifluoromethyl groups, as these are known to significantly influence the compound's lipophilicity, metabolic stability, and target-binding interactions. wechemglobal.comnih.govmdpi.com The synthesis of analogues with alternative ether groups or different fluoroalkyl substituents could lead to compounds with improved pharmacokinetic profiles and enhanced biological activity.

Expanding the Scope of In Vitro Target Engagement Studies

Identifying the specific molecular targets of this compound is fundamental to understanding its mechanism of action and potential therapeutic applications. Expanding the scope of in vitro target engagement studies using cutting-edge technologies will be a critical future direction.

Chemical proteomics has emerged as a powerful tool for unbiased target identification. frontiersin.orgnih.gov This approach often involves immobilizing a derivative of the compound of interest on a solid support to capture its binding partners from cell lysates. The captured proteins can then be identified by mass spectrometry. For instance, proteomics-based approaches have been successfully used to identify the targets of other bioactive benzamides. nih.govresearchgate.netkorea.ac.kr

Furthermore, in-cell target engagement assays, which measure the binding of a compound to its target within the native cellular environment, are becoming increasingly important. youtube.comyoutube.com These assays can confirm that a compound is able to reach its target in cells and can provide a more physiologically relevant measure of target engagement. Techniques such as the cellular thermal shift assay (CETSA) and enzyme fragment complementation (EFC) can be adapted to study the interaction of this compound with its putative targets.

Q & A

Q. What are the standard synthetic routes for 2-Methoxy-6-(trifluoromethyl)benzamide, and how can intermediates be optimized?

The synthesis typically involves functionalizing a benzamide core with methoxy and trifluoromethyl groups. A multi-step approach is common:

- Step 1 : Start with 2-methoxybenzoic acid derivatives. Introduce the trifluoromethyl group via electrophilic substitution or cross-coupling reactions (e.g., using trifluoromethylation reagents like CF₃Cu) .

- Step 2 : Convert the carboxylic acid to an amide via activation (e.g., using thionyl chloride to form the acyl chloride) followed by reaction with ammonia or a protected amine .

- Optimization : Monitor reaction purity using HPLC or TLC. Adjust reaction time and temperature to minimize side products like over-fluorinated derivatives .

Q. How can the structure of this compound be confirmed experimentally?

- X-ray crystallography : Use SHELX software for refinement to resolve the positions of the methoxy and trifluoromethyl groups .

- NMR spectroscopy : Confirm substituent positions via ¹H/¹³C NMR (e.g., methoxy protons at ~3.8 ppm, CF₃ group splitting patterns in ¹⁹F NMR) .

- Mass spectrometry : Validate molecular weight (e.g., ESI-MS or EI-MS) and fragmentation patterns against reference data .

Q. What are the primary applications of this compound in medicinal chemistry research?

- Enzyme inhibition : The trifluoromethyl group enhances metabolic stability, making it suitable for targeting enzymes like kinases or proteases .

- Receptor binding studies : The benzamide scaffold mimics peptide backbones, enabling exploration of GPCR or nuclear receptor interactions .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in novel reactions?

- DFT calculations : Model transition states for trifluoromethyl group substitutions to predict regioselectivity in electrophilic reactions .

- Molecular docking : Simulate interactions with biological targets (e.g., kinases) to prioritize synthetic analogs for testing .

- Retrosynthetic analysis : Use tools like Pistachio or Reaxys to identify viable precursors and reaction pathways .

Q. What strategies resolve contradictions in biological activity data across studies?

- Meta-analysis : Compare IC₅₀ values from independent assays, controlling for variables like solvent (DMSO vs. aqueous buffers) or cell line variability .

- Proteomic profiling : Use mass spectrometry to identify off-target interactions that may explain divergent results .

- Crystallographic validation : Co-crystallize the compound with its target to confirm binding modes observed in silico .

Q. How are side products characterized during large-scale synthesis, and how can yields be improved?

- Byproduct identification : Use LC-MS/MS to detect impurities (e.g., demethylated analogs or incomplete trifluoromethylation) .

- Process optimization : Implement flow chemistry for precise control of reaction parameters (temperature, residence time) .

- Catalyst screening : Test palladium or copper catalysts to enhance trifluoromethylation efficiency .

Q. What analytical techniques quantify degradation products under varying storage conditions?

- Stability studies : Use accelerated aging tests (40°C/75% RH) with UPLC-MS to monitor hydrolysis of the amide bond or methoxy group oxidation .

- Solid-state NMR : Analyze crystalline vs. amorphous forms to assess physical stability .

- DSC/TGA : Measure thermal decomposition profiles to inform storage guidelines .

Q. How does the trifluoromethyl group influence pharmacokinetic properties compared to non-fluorinated analogs?

- Lipophilicity : LogP measurements (via shake-flask or chromatographic methods) show increased membrane permeability .

- Metabolic stability : Incubate with liver microsomes; the CF₃ group reduces oxidative metabolism, extending half-life .

- Plasma protein binding : Use equilibrium dialysis to compare binding affinity with methyl or chloro analogs .

Methodological Notes

- Crystallography : SHELX refinement requires high-quality diffraction data; resolve twinning or disorder using Mercury’s visualization tools .

- Synthetic Safety : Conduct hazard assessments for fluorinated reagents (e.g., TCCA) and use fume hoods with HEPA filters .

- Data Reproducibility : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for spectral and crystallographic data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.